molecular formula C14H11Cl2N3O3S B5056326 1H-indazol-6-yl[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amine

1H-indazol-6-yl[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amine

Cat. No.: B5056326
M. Wt: 372.2 g/mol
InChI Key: OSBNPTIYJHQZFK-UHFFFAOYSA-N
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Description

1H-indazol-6-yl[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amine is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Chemical Reactions Analysis

1H-indazol-6-yl[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1H-indazol-6-yl[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-indazol-6-yl[(2,5-dichloro-4-methoxyphenyl)sulfonyl]amine can be compared with other indazole derivatives, such as:

What sets this compound apart is its unique combination of substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,5-dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3S/c1-22-13-5-11(16)14(6-10(13)15)23(20,21)19-9-3-2-8-7-17-18-12(8)4-9/h2-7,19H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBNPTIYJHQZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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